molecular formula C3H5NO2S B13237419 Prop-2-yne-1-sulfonamide

Prop-2-yne-1-sulfonamide

Cat. No.: B13237419
M. Wt: 119.14 g/mol
InChI Key: QRSCNOGMQGZDMR-UHFFFAOYSA-N
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Description

Prop-2-yne-1-sulfonamide (CAS 1339666-93-1) is an organic compound with the molecular formula C3H5NO2S and a molecular weight of 119.14 g/mol . This molecule features a sulfonamide functional group directly linked to a propyne chain, making it a valuable building block in medicinal chemistry and chemical synthesis. The terminal alkyne group is a versatile handle for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation, materials science, and the development of pharmaceutical probes . Researchers utilize this compound as a key synthetic intermediate for creating more complex molecules. The sulfonamide group is a common pharmacophore found in many biologically active compounds, and its incorporation can be critical for modulating properties like solubility and binding affinity. Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Safe handling of this material is essential. It is associated with multiple hazard statements, including potential toxicity if swallowed (H302), in contact with skin (H312), or if inhaled (H332), as well as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the safety data sheet and adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE). The recommended storage condition is sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-yne-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2S/c1-2-3-7(4,5)6/h1H,3H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSCNOGMQGZDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Prop 2 Yne 1 Sulfonamide

Direct Synthesis Strategies

Direct synthetic methods offer an efficient means to access Prop-2-yne-1-sulfonamide by forming the crucial sulfonamide bond or by introducing the propargyl group in a single transformation. These strategies are often favored for their atom economy and procedural simplicity.

Sulfonylation Reactions of Propargyl Amines

A primary and straightforward method for the synthesis of this compound is the reaction of propargylamine (B41283) with a suitable sulfonylating agent. This reaction hinges on the nucleophilic nature of the amine, which attacks the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of the sulfonamide bond.

While specific literature detailing the synthesis of the parent this compound via this method is not abundant, the general reaction is well-established. For instance, studies on the reductive amination of sulfonyl chlorides have shown that the reaction of propargylamine with sulfonyl chlorides in the absence of a reducing agent leads to the formation of the corresponding sulfonamide as the primary product nih.gov. This suggests that the direct sulfonylation is a facile and high-yielding process. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Representative Sulfonylation of an Amine

AmineSulfonyl ChlorideBaseSolventProductYield (%)Reference
Benzylaminep-Toluenesulfonyl chlorideTriethylamine (B128534)DichloromethaneN-Benzyl-4-methylbenzenesulfonamideHigh sigmaaldrich.com

Alkynylation Approaches to Sulfonamides

The direct introduction of an alkynyl group to a sulfonamide nitrogen represents another synthetic avenue. However, methods for the direct N-alkynylation of sulfonamides to form propargyl sulfonamides are less common than C-alkynylation. Research in this area has often focused on the synthesis of alkynyl sulfones, where the alkyne is directly attached to the sulfur atom acs.org. The development of novel catalytic systems is an active area of research to facilitate the direct N-alkynylation of sulfonamides with terminal alkynes.

N-Alkylation with Propargyl Halides

A widely employed and effective strategy for the synthesis of this compound is the N-alkylation of a parent sulfonamide with a propargyl halide, most commonly propargyl bromide researchgate.net. This reaction is a classic example of nucleophilic substitution, where the deprotonated sulfonamide acts as a nucleophile and displaces the halide from the propargyl electrophile. The reaction is typically performed in the presence of a base to generate the sulfonamide anion.

This method has been utilized in the synthesis of more complex molecules, where the propargylated sulfonamide is a key intermediate. For example, propargylated sulfonamides have been synthesized and subsequently used in copper-catalyzed Huisgen 1,3-dipolar cycloaddition reactions ("click chemistry") to create multifunctional polyhedral oligomeric silsesquioxanes (POSS) researchgate.net.

Table 2: N-Alkylation of a Sulfonamide with Propargyl Bromide

SulfonamidePropargyl HalideBaseSolventProductReference
Generic Sulfonamide (R-SO₂NH₂)Propargyl bromideK₂CO₃, NaH, etc.DMF, THF, etc.N-Propargylsulfonamide researchgate.net

Indirect Synthetic Routes and Precursor Transformations

Indirect methods involve the synthesis of a related propargylic compound followed by its transformation into the desired this compound. These multi-step sequences can offer greater flexibility in substrate scope and allow for the introduction of diverse functionalities.

Transformations from Related Propargylic Compounds

A versatile indirect approach involves the use of propargyl alcohol as a readily available starting material. The hydroxyl group of propargyl alcohol is a poor leaving group and must first be converted into a more reactive species. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) in the presence of a base like pyridine (B92270) libretexts.orgmasterorganicchemistry.com.

These propargyl tosylates or mesylates are excellent electrophiles. Subsequent reaction with a sulfonamide anion, generated by deprotonation with a suitable base, leads to the formation of the N-propargyl sulfonamide via an Sₙ2 reaction. This method offers the advantage of starting from an inexpensive and stable precursor and allows for the introduction of a wide variety of sulfonamide moieties.

It is important to note that under certain conditions, particularly with sulfinamides, the reaction with propargyl alcohols can lead to the formation of allenyl sulfones through a Meyer-Schuster rearrangement researchgate.net.

Table 3: Transformation of Propargyl Alcohol via a Tosylate Intermediate

StepReactant 1Reactant 2ReagentsIntermediate/ProductReference
1Propargyl alcoholp-Toluenesulfonyl chloridePyridinePropargyl tosylate libretexts.orgmasterorganicchemistry.com
2Propargyl tosylateSulfonamide (R-SO₂NH₂)Base (e.g., K₂CO₃)N-PropargylsulfonamideGeneral knowledge

Multi-Step Synthetic Sequences

Multi-step syntheses provide a strategic framework for the construction of this compound from simple, readily available precursors. These sequences often involve the principles of protecting group chemistry and functional group interconversions to achieve the desired target molecule utdallas.edu.

A plausible multi-step synthesis could commence with the protection of an amino group, followed by a series of reactions to introduce the sulfonyl and propargyl moieties, and concluding with a deprotection step. For example, a synthesis could be designed starting from a protected propargylamine, followed by sulfonylation and subsequent deprotection.

Alternatively, a sequence could involve the initial synthesis of a propargyl-containing building block, which is then elaborated to include the sulfonamide functionality. The choice of a specific multi-step route would depend on the availability of starting materials, desired scale of the reaction, and the need to incorporate other functional groups into the final molecule.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact and enhance safety. These approaches focus on the use of non-toxic solvents, catalyst-free reactions, and atom-economical processes to reduce waste and energy consumption.

The development of catalyst-free and solvent-free synthetic routes is a cornerstone of green chemistry. By eliminating the need for, often expensive and toxic, metal catalysts and volatile organic solvents, these methods offer significant environmental and economic advantages. researchgate.netnih.gov

One promising catalyst-free approach for the synthesis of related compounds involves the regio- and chemoselective sulfonylation of propargyl alcohols with sulfinamides. organic-chemistry.orgnih.gov This transformation is promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and does not require any additional catalysts or oxidants. organic-chemistry.orgnih.gov The reaction proceeds through the activation of the hydroxyl group of the propargyl alcohol by HFIP, leading to the formation of an allenyl carbocation intermediate, which is then trapped by the sulfinamide. organic-chemistry.org While this method yields allenyl sulfones, its principles could be adapted for the synthesis of propargyl sulfonamides under catalyst-free conditions.

Furthermore, the use of water as a green solvent has been explored for the synthesis of sulfonamide derivatives. mdpi.com Reactions conducted in water in the presence of a simple base like sodium carbonate can provide excellent yields and purities, with the product often precipitating out of the reaction mixture, simplifying purification. mdpi.com Solvent-free approaches, where the reactants are heated together without any solvent, have also been successfully applied to the synthesis of propargylamines, a class of compounds structurally related to this compound. researchgate.netnih.govrsc.org These solvent-free methods are highly efficient and minimize waste generation.

Table 1: Examples of Catalyst-Free Sulfonamide Synthesis Methodologies
Reactant 1Reactant 2ConditionsProduct TypeYield (%)Reference
Propargyl AlcoholSulfinamideHFIP, 70°CAllenyl SulfoneHigh organic-chemistry.orgnih.gov
Sulfonyl ChlorideAmineH₂O, Na₂CO₃, rtSulfonamideExcellent mdpi.com
AldehydeAmineSolvent-free, 80°CPropargylamineUp to 95% researchgate.netnih.gov

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. thieme-connect.com Traditional sulfonamide syntheses, such as the reaction of sulfonyl chlorides with amines, can have lower atom economy due to the formation of hydrochloride salts as byproducts. researchgate.net

More atom-economical approaches aim to maximize the incorporation of reactant atoms into the final product. One such strategy is the direct oxidative coupling of thiols and amines. rsc.org This method avoids the pre-functionalization of starting materials, thus improving step-economy and reducing waste. rsc.org Another innovative approach involves the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.comacs.orgnih.gov These reagents allow for the direct insertion of the SO₂ group, leading to the formation of sulfonamides with high functional group tolerance under mild conditions. thieme-connect.com

The use of deep eutectic solvents (DES) has also been reported as a green reaction medium for copper-catalyzed sulfonamide synthesis with high atom economy. thieme-connect.com These processes avoid the generation of toxic organic byproducts and allow for easy removal of the catalyst. thieme-connect.com

Table 2: Atom-Economical Approaches to Sulfonamide Synthesis
MethodologyKey FeaturesAdvantagesReference
Direct Oxidative Coupling of Thiols and AminesNo pre-functionalization of substrates required.High step-economy, reduced waste. rsc.org
Use of SO₂ Surrogates (e.g., DABSO)Direct insertion of the sulfonyl group.High functional group tolerance, mild reaction conditions. thieme-connect.comacs.orgnih.gov
Synthesis in Deep Eutectic Solvents (DES)Green reaction medium.High atom economy, avoidance of toxic byproducts. thieme-connect.com

Reactivity and Reaction Pathways of Prop 2 Yne 1 Sulfonamide

Alkyne Moiety Reactivity

The carbon-carbon triple bond of the propargyl group is the primary site of reactivity for various addition and cyclization reactions. The electron-withdrawing nature of the adjacent sulfonamide group can influence the bond's polarity and susceptibility to attack.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The terminal alkyne of prop-2-yne-1-sulfonamide is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. taylorfrancis.com These reactions are characterized by the combination of a 1,3-dipole with a dipolarophile.

One of the most prominent examples is the azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry." wikipedia.org The reaction between an organic azide (B81097) and the terminal alkyne of this compound leads to the formation of a stable 1,2,3-triazole ring. While the thermal reaction can produce a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed version (CuAAC) proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole. wikipedia.orgorganic-chemistry.org A ruthenium-catalyzed variant (RuAAC) can provide the 1,5-regioisomer. wikipedia.org The CuAAC is known for its high efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.orginterchim.fr

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfonyl Azides

Alkyne Sulfonyl Azide Catalyst System Product Yield (%) Ref
Phenylacetylene Naphthalene sulfonyl azide 5 mol% CuI, 10 mol% Prolinamide ligand, H₂O, rt 1-(Naphthalen-2-ylsulfonyl)-4-phenyl-1H-1,2,3-triazole Good nih.gov
Phenylacetylene Thiophene sulfonyl azide 5 mol% CuI, 10 mol% Prolinamide ligand, H₂O, rt 4-Phenyl-1-(thiophen-2-ylsulfonyl)-1H-1,2,3-triazole Good nih.gov
Various Alkynes N,N-dimethylsulfamoyl azide 5 mol% CuI, 10 mol% Prolinamide ligand, H₂O, rt N,N-Dimethyl-4-substituted-1H-1,2,3-triazole-1-sulfonamide High nih.gov

Beyond azides, other 1,3-dipoles such as nitrones and nitrile oxides also readily participate in [3+2] cycloaddition reactions with alkynyl sulfonamides. These reactions provide access to novel 2,3-dihydroisoxazoles and isoxazoles, respectively, often with good yields and high regioselectivity. ucl.ac.uk The reactivity of these cycloadditions makes them valuable for the synthesis of "drug-like" heterocyclic compounds. ucl.ac.uk

Electrophilic and Nucleophilic Additions to the Triple Bond

The triple bond of this compound can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The π-electrons of the alkyne are susceptible to attack by electrophiles. A classic example is the addition of hydrogen halides (HX). libretexts.orglibretexts.org This reaction typically proceeds via a vinyl carbocation intermediate, with the initial protonation of the alkyne being the rate-determining step. According to Markovnikov's rule, the proton adds to the carbon atom that already bears more hydrogen atoms. libretexts.org The subsequent attack of the halide nucleophile on the carbocation yields the vinyl halide. The reactivity of hydrogen halides follows the order HI > HBr > HCl > HF, which corresponds to the decreasing strength of the H-X bond. libretexts.org

Nucleophilic Addition: While unactivated alkynes are generally resistant to nucleophilic attack, the presence of the electron-withdrawing sulfonamide group can activate the triple bond for conjugate or Michael-type additions. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated system (a Michael acceptor). wikipedia.orgorganic-chemistry.org For this compound to act as a Michael acceptor, it would typically require further activation, for instance, by conversion to an allenyl sulfone. A variety of nucleophiles, including stabilized enolates (e.g., from malonic esters), amines, and thiols, can serve as Michael donors. masterorganicchemistry.com Microwave-assisted Michael addition of sulfonamides to α,β-unsaturated esters has been shown to be an efficient method for the synthesis of protected β-amino acids. researchgate.net

Alkyne Functionalization and Derivatization Strategies

The propargyl group is a versatile handle for introducing the sulfonamide moiety into more complex molecular architectures. mdpi.com Propargylation reactions, where a propargyl group is transferred to a substrate, are a common strategy. For instance, the propargylation of sulfonamides with propargyl bromide is a known transformation. researchgate.net

Furthermore, the terminal alkyne can be deprotonated with a strong base to form an acetylide, which is a potent nucleophile. This acetylide can then react with various electrophiles, allowing for the extension of the carbon chain and the introduction of new functional groups at the terminus of the alkyne.

Sulfonamide Moiety Reactivity

The sulfonamide group (-SO₂NH₂) also possesses distinct reactive sites, primarily the acidic N-H proton and the nitrogen atom itself, which can be functionalized after deprotonation.

N-H Acidity and Anion Chemistry

The hydrogen atom on the nitrogen of the primary sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for the ready deprotonation of the sulfonamide by a base to form a sulfonamidate anion. ucl.ac.uk The acidity of the sulfonamide N-H can be influenced by the nature of the substituent on the sulfur atom; electron-withdrawing groups increase the acidity. nih.gov This N-H acidity is a key feature in the chemistry of sulfonamides, as the resulting anion is a competent nucleophile. researchgate.netnih.gov

N-Functionalization Strategies

The nucleophilic sulfonamidate anion can be readily functionalized through reactions with various electrophiles.

N-Alkylation: The alkylation of the sulfonamide nitrogen is a common transformation. organic-chemistry.org This can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents represents a more environmentally benign approach. acs.org However, this particular catalytic system has shown limitations with propargylic alcohols. acs.org

Table 2: Selected Methods for N-Alkylation of Sulfonamides

Sulfonamide Alkylating Agent Catalyst/Conditions Product Ref
p-Toluenesulfonamide Benzyl alcohol Mn(I) PNP pincer catalyst, K₂CO₃, xylenes, 150 °C N-Benzyl-4-methylbenzenesulfonamide acs.org
Various Sulfonamides Various Alcohols MnO₂, solvent-free, air N-Alkyl sulfonamides organic-chemistry.org
Primary Sulfonamides Methanol [(p-cymene)Ru(2,2'-bpyO)(H₂O)] N-Methyl sulfonamides organic-chemistry.org

N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. researchgate.net This transformation is typically carried out using acylating agents such as acid chlorides or anhydrides, often in the presence of a base. tandfonline.comsemanticscholar.org Metal triflates, such as copper(II) triflate, have been shown to be effective catalysts for the acylation of sulfonamides. tandfonline.com N-acylsulfonamides are of significant interest in medicinal chemistry as they can act as bioisosteres of carboxylic acids. researchgate.net N-acylation has also been explored as a prodrug strategy to improve the physicochemical properties of drug candidates. nih.gov

Dual Functional Group Reactivity and Chemoselectivity

The presence of both a nucleophilic sulfonamide and a reactive terminal alkyne in this compound necessitates a careful consideration of chemoselectivity in its reactions. The alkyne moiety can undergo a variety of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and additions across the triple bond. Concurrently, the sulfonamide group possesses an acidic proton and can act as a nucleophile, participating in reactions such as N-alkylation and N-arylation.

The challenge and opportunity lie in devising reaction conditions that allow for the selective manipulation of one functional group while leaving the other intact. This selective reactivity is governed by factors such as the choice of catalyst, reagents, and reaction conditions.

Orthogonal reactivity refers to the ability to address one functional group in a molecule without affecting another, often through the use of specific protecting groups or reaction conditions that are benign to other functionalities. bham.ac.ukthieme-connect.de In the context of this compound, this principle can be applied to selectively functionalize either the alkyne or the sulfonamide group.

Protecting Group Strategies:

To achieve orthogonality, one of the functional groups can be temporarily protected while the other is being transformed.

Sulfonamide Protection: The sulfonamide group can be protected with various groups that can be cleaved under specific conditions. For example, silyl groups like tert-butyldiphenylsilyl (TBDPS) can be used to protect sulfonamides, allowing for reactions to be carried out on the alkyne moiety. researchgate.net The subsequent deprotection of the silyl group would then regenerate the sulfonamide for further functionalization. Another common protecting group for sulfonamides is the tert-butoxycarbonyl (Boc) group, which is typically removable under acidic conditions.

Alkyne Protection: While less common for terminal alkynes in the context of simple propargyl groups, the acidic proton of the alkyne can be replaced with a protecting group like a trialkylsilyl group (e.g., trimethylsilyl (B98337), TMS). This would prevent its participation in reactions such as Sonogashira coupling while allowing for transformations at the sulfonamide nitrogen.

The following table summarizes some potential orthogonal protecting group strategies for this compound:

Functional Group to be ProtectedProtecting GroupIntroduction ConditionsRemoval ConditionsReference
Sulfonamidetert-Butyldiphenylsilyl (TBDPS)TBDPSCl, Base (e.g., Et3N, DMAP)Fluoride source (e.g., TBAF) researchgate.net
Sulfonamidetert-Butoxycarbonyl (Boc)Boc2O, Base (e.g., DMAP)Acid (e.g., TFA, HCl) nih.gov
Terminal AlkyneTrimethylsilyl (TMS)TMSCl, Base (e.g., n-BuLi)Fluoride source (e.g., TBAF) or mild base nih.gov

Orthogonal Reaction Conditions:

Alternatively, orthogonal reactivity can be achieved by selecting reaction conditions that are inherently selective for one functional group. For instance, palladium-catalyzed reactions like the Sonogashira coupling are highly specific for terminal alkynes and can often be performed in the presence of unprotected sulfonamides under mild basic conditions. organic-chemistry.orgwikipedia.org Similarly, certain N-alkylation procedures for sulfonamides may not affect the terminal alkyne.

The ability to perform selective transformations on either the alkyne or the sulfonamide group of this compound without the need for protecting groups is a testament to the fine control achievable in modern organic synthesis.

Reactions at the Terminal Alkyne:

The terminal alkyne of this compound is amenable to a range of chemoselective transformations.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. organic-chemistry.orgwikipedia.org The reaction is typically carried out under mild basic conditions that are compatible with the sulfonamide functionality. This allows for the synthesis of various aryl-substituted propargyl sulfonamides. A highly regioselective C-5 iodination of pyrimidine nucleotides followed by a chemoselective Sonogashira coupling with propargylamine (B41283) has been reported, showcasing the selectivity of this reaction in the presence of other functional groups. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and selective reaction for forming 1,2,3-triazoles. The terminal alkyne of this compound can readily participate in this reaction with organic azides, leaving the sulfonamide group untouched. This reaction is widely used in bioconjugation and materials science.

Halosulfonylation: The terminal alkyne can react with sulfonyl halides or sulfonyl hydrazides in the presence of a halogen source to yield β-halovinyl sulfones. rsc.org This reaction demonstrates the reactivity of the alkyne in the presence of a sulfonamide-like precursor.

The following table provides examples of selective reactions at the terminal alkyne of propargyl derivatives in the presence of nitrogen-containing functional groups.

ReactionReagents and ConditionsProduct TypeReference
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu catalyst, BaseAryl/Vinyl-substituted alkyne organic-chemistry.orgwikipedia.org
Azide-Alkyne CycloadditionOrganic Azide, Cu(I) catalyst1,2,3-Triazole nih.gov
ChlorosulfonylationArylsulfonyl hydrazide, FeCl3, TBHP(E)-β-chlorovinyl sulfone rsc.org

Reactions at the Sulfonamide Group:

The sulfonamide group can also be selectively functionalized in the presence of the terminal alkyne.

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkylating agents. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported, although propargylic alcohols were noted to produce multiple products under the specific conditions studied. acs.org However, other methods for selective mono-N-alkylation of primary sulfonamides using different alkylating agents are available. organic-chemistry.orgnih.gov Careful selection of the catalyst and reaction conditions is crucial to avoid side reactions involving the alkyne.

Reactions with Benzynes: Primary and secondary sulfonamides are known to trap benzyne intermediates. nih.gov This reaction involves the formal insertion of the aryne into the N-H bond of the sulfonamide, leaving the alkyne moiety intact under the thermal conditions used for benzyne generation.

The following table summarizes selective reactions involving the sulfonamide group that are expected to be compatible with a terminal alkyne.

ReactionReagents and ConditionsProduct TypeReference
N-AlkylationAlcohol, Mn(I) PNP pincer catalyst, BaseN-Alkyl sulfonamide acs.org
N-AlkylationAlkyl Halide, BaseN-Alkyl sulfonamide nih.gov
Reaction with BenzyneTriyne precursor (heat)Aryl-substituted sulfonamide nih.gov

Metal Catalyzed Transformations Involving Prop 2 Yne 1 Sulfonamide

Transition Metal-Catalyzed Alkyne Functionalization

The carbon-carbon triple bond in prop-2-yne-1-sulfonamide is a hub of reactivity, susceptible to a range of metal-catalyzed additions and coupling reactions. These transformations allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Hydrofunctionalization reactions of alkynes involve the addition of an H-X molecule across the triple bond. While specific examples detailing the hydrofunctionalization of this compound are not extensively documented, gold and other transition metals are well-known to catalyze the addition of various nucleophiles to alkynes. For instance, gold catalysts have been shown to facilitate the intramolecular hydroamination of N-propargyl sulfonamides, leading to the formation of nitrogen-containing heterocycles. In these reactions, the sulfonamide nitrogen acts as the nucleophile, adding across the gold-activated alkyne.

A notable example is the gold-catalyzed asymmetric isomerization and cyclization of propargyl sulfonamides to produce chiral 3-pyrrolines. This transformation is enabled by a chiral bifunctional phosphine (B1218219) ligand. researchgate.net The reaction proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack by the sulfonamide nitrogen. The specific reaction conditions and the nature of the ligand are crucial in controlling the stereochemical outcome of the product.

Table 1: Gold-Catalyzed Asymmetric Cyclization of a Propargyl Sulfonamide Derivative Note: The following data is for a representative N-substituted propargyl sulfonamide and is intended to be illustrative of the hydrofunctionalization/cyclization process.

EntryCatalystLigandSolventTemp (°C)Time (h)Yield (%)d.r.
1(AuCl)₂(S)-L1DCE601295>50:1
2(AuCl)₂(R)-L1DCE6012921:25
3AuCl₃(S)-L1DCE6024<10-
4(AuCl)₂(S)-L1Toluene60128540:1

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. This compound, with its terminal alkyne, is a suitable substrate for Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct route to aryl- and vinyl-substituted propargyl sulfonamides.

In a study by Dou and coworkers, a palladium-catalyzed reaction of 1-(2-iodophenyl)-3-arylprop-2-yn-1-ones with a propargyl sulfonamide derivative was shown to produce cyclobuta[b]naphthalen-3(1H)-ones. acs.org This transformation proceeds through a sequence of a cross-coupling reaction, followed by propargyl-allenyl isomerization and a [2+2] cycloaddition. acs.org While this example involves a more complex system, it highlights the potential of the propargyl sulfonamide moiety to participate in palladium-catalyzed cross-coupling cascades.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. This compound is an excellent substrate for this reaction, readily coupling with organic azides to form 1,4-disubstituted triazoles. The sulfonamide group is generally well-tolerated under the mild reaction conditions of CuAAC.

This reaction has been utilized in the synthesis of various functionalized molecules. For example, propargylated sulfonamides have been used in CuAAC reactions to create polyhedral oligomeric silsesquioxanes (POSS) modified with sulfonamide groups. An optimized protocol for the synthesis of 1,2,3-triazole-quinoline conjugates involves the reaction of 8-azidoquinoline (B1280395) derivatives with propargyl sulfonamides using CuSO₄·5H₂O and sodium ascorbate (B8700270) in a tert-butanol/water mixture. smolecule.com

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition of N-Propargyl Sulfonamide Derivatives Note: The following data is for representative N-substituted propargyl sulfonamides reacting with various azides and is illustrative of the CuAAC reaction.

EntrySulfonamide SubstituentAzide (B81097)Catalyst SystemSolventTemp (°C)Yield (%)
14-TolylBenzyl azideCuSO₄·5H₂O, NaAsct-BuOH/H₂ORT95
2MethylPhenyl azideCuITHFRT92
34-Nitrophenyl1-AzidohexaneCuSO₄·5H₂O, NaAscDMF/H₂O4088
44-Tolyl8-AzidoquinolineCuSO₄·5H₂O, NaAsct-BuOH/H₂O60>85

Rhodium catalysts have also been employed in cycloaddition reactions. For instance, rhodium(II) catalysts can mediate the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to generate polysubstituted 3-aminopyrroles. stanford.edu

Metal-Mediated Sulfonamide Reactions

The sulfonamide group in this compound can also be actively involved in metal-catalyzed processes, either through the activation of its N-H bond or by acting as a ligand for the metal center.

The N-H bond of the sulfonamide is acidic and can be deprotonated to form a sulfonamidate anion. This anion can then participate in catalytic cycles. Transition metals can facilitate the deprotonation and subsequent reactions of the sulfonamide. For example, rhodium(III)-catalyzed C-H activation has been demonstrated where the sulfonamide group acts as a directing group. smolecule.com The catalytic cycle involves the coordination of the sulfonamide to the rhodium center, followed by C-H activation of an ortho-C-H bond of an aryl group attached to the sulfonamide. While this example involves an aryl sulfonamide, it illustrates the principle of N-H activation and the role of the sulfonamide in directing reactivity.

In the context of this compound, the N-H bond can be involved in intramolecular reactions. As mentioned in the hydrofunctionalization section, the gold-catalyzed cyclization of N-propargyl sulfonamides involves the intramolecular addition of the N-H bond across the alkyne. This process can be considered a form of N-H activation within the catalytic cycle.

This compound and its derivatives can act as ligands for transition metals. The sulfonamide group possesses both nitrogen and oxygen atoms that can coordinate to a metal center. The coordination can be monodentate, through either the nitrogen or an oxygen atom, or bidentate, forming a chelate ring.

The coordination of sulfonamides to metal ions can enhance their biological activity and catalytic properties. For instance, complexes of various transition metals with sulfonamide-derived ligands have been synthesized and characterized. While specific studies on the coordination chemistry of this compound as a simple ligand are not abundant, the principles of sulfonamide coordination are well-established. The propargyl group can also participate in coordination or be a site for further functionalization after complexation. Chiral cyclopentadienylruthenium complexes with tethered chiral sulfoxides have been developed for asymmetric catalysis, and while not directly involving this compound, they demonstrate the integration of sulfonamide-related structures into ligand design for stereoselective transformations.

Mechanistic Investigations of Prop 2 Yne 1 Sulfonamide Transformations

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are instrumental in elucidating the step-by-step sequence of events in a chemical reaction. While detailed kinetic data for every transformation of prop-2-yne-1-sulfonamide is not always available, reaction optimization studies provide significant mechanistic clues. For instance, in the electrooxidative radical cascade cyclization of N-allyl-N-(prop-2-yn-1-yl)benzenesulfonamide, a derivative of this compound, extensive screening of reaction parameters was performed to maximize the yield of the desired tricyclic product. nih.govgoettingen-research-online.dersc.org

Initial experiments identified a mixed solvent system of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and water, with tetraethylammonium (B1195904) perchlorate (B79767) (Et₄NClO₄) as the electrolyte, to be optimal, yielding 71% of the product at room temperature. nih.govgoettingen-research-online.dersc.org The investigation into various solvents and electrolytes did not lead to better outcomes. rsc.org However, the addition of a base, sodium carbonate (Na₂CO₃), was found to facilitate the cyclization. rsc.org Altering parameters such as temperature and current did not improve the yield, and control experiments confirmed that electricity was essential for the reaction to proceed, highlighting the electrochemical nature of the initiation step. rsc.orgrsc.org These systematic variations, summarized in the table below, function as a practical approach to understanding the factors that govern the reaction pathway and rate.

In other contexts, such as the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC), kinetic studies have been fundamental to understanding the mechanism. beilstein-journals.org This reaction, applicable to a wide range of substrates including those with sulfonamide groups, is known to be accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal process. beilstein-journals.org Such studies help in refining the catalytic cycle, including the roles of ligands and the nuclearity of the active copper species. beilstein-journals.org

Table 1: Optimization of Electrooxidative Radical Cyclization Conditions rsc.org
EntryDeviation from Standard ConditionsYield (%)
1None71
2-9Varied solvents and electrolytesLower yields
10Addition of Na₂CO₃Improved cyclization
11Increased TemperatureNo improvement
12Increased CurrentNo improvement
13Changed electrode materialDecreased yield
14-15No electricityNo reaction

Intermediates Identification and Characterization

The high reactivity and short lifetimes of reaction intermediates make their direct observation challenging. nih.gov However, a combination of experimental techniques and computational studies has enabled the characterization of key transient species in this compound transformations.

In the electrooxidative radical cascade cyclization of N-allyl-N-(prop-2-yn-1-yl)benzenesulfonamide, a plausible mechanism involves several radical intermediates. nih.govgoettingen-research-online.dersc.org The proposed pathway begins with the anodic oxidation of a sulfinate to generate a sulfonyl radical (Ts˙). rsc.org This radical selectively adds to the carbon-carbon triple bond of the enyne to afford a vinyl radical intermediate (A). nih.govgoettingen-research-online.dersc.orgrsc.org This is followed by a 6-exo-trig cyclization to produce a new radical intermediate (B), which then undergoes a key intramolecular cyclization to form radical intermediate (C). nih.govgoettingen-research-online.dersc.orgrsc.org These experimental results strongly support the formation of these transient radical species en route to the final product. nih.govgoettingen-research-online.dersc.orgrsc.org

In a different system, a radical-initiated fragmentary rearrangement cascade of ene-ynamides to form nih.govrsc.org-annulated indoles also proceeds through distinct intermediates. bham.ac.uk The proposed mechanism involves an initial intermolecular radical addition to the alkene, furnishing an alkyl radical intermediate (I). bham.ac.uk Subsequent intramolecular cyclization generates a vinyl radical (II), which then undergoes ipso-cyclization and desulfonylation to yield an N-centered radical intermediate (III). bham.ac.uk Oxidation of this species generates a cation (IV) that ultimately leads to the final indole (B1671886) product. bham.ac.uk

The characterization of such elusive intermediates is crucial, as their structure dictates the subsequent reaction steps. nih.gov Techniques like mass spectrometry and advanced spectroscopy, such as infrared ion spectroscopy, are powerful tools for identifying the structures of reactive intermediates in the gas phase, providing insights that are difficult to obtain from solution-phase experiments. nih.govuni-goettingen.de

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides a powerful lens for viewing the energetic landscape of a reaction, allowing for the mapping of reaction pathways and the analysis of transition states. smu.edufrontiersin.org These studies are critical for understanding selectivity and reactivity in the transformations of this compound derivatives.

For example, Density Functional Theory (DFT) calculations have been employed to verify the mechanism of complex transformations. In the radical-initiated fragmentary rearrangement of ene-ynamides, DFT calculations supported the proposed involvement of an aza-Nazarov type cyclization, which accounts for the high site-selectivity observed in the C(sp²)-N bond-forming step. bham.ac.uk Such computational analyses can clarify which of several possible pathways is energetically favored by calculating the activation barriers for each step. smu.edu

The Unified Reaction Valley Approach (URVA) is another computational tool that analyzes the reaction path and its curvature to reveal the details of bond-breaking and bond-forming processes. smu.edu This method can identify "hidden intermediates" and "hidden transition states" that may not be apparent from a simple energy profile but are crucial for a complete understanding of the reaction dynamics. smu.edu By dissecting the reaction into distinct phases based on chemical processes, these computational methods provide a detailed map of the transformation from reactants to products. smu.edu

Role of Catalysts and Reagents in Reaction Mechanism

Catalysts and reagents are pivotal in directing the transformations of this compound, often by opening up specific mechanistic pathways or lowering the activation energy for a desired reaction.

Catalysts:

Copper (Cu): Copper salts are versatile catalysts for reactions involving propargyl sulfonamides. In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper(I) is the active catalytic species that enables the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions. beilstein-journals.org Copper catalysts, such as CuCl, are also used in radical-initiated fragmentary rearrangement cascades. bham.ac.uk The counter-anion of the copper(I) precatalyst can be crucial, with different anions affecting the reaction's efficiency. theses.cz

Ruthenium (Ru): Ruthenium complexes have been used to catalyze tandem cyclization/meta-C–H bond alkylation reactions. researchgate.net

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) can promote electrophilic cyclization and sulfenylation. beilstein-journals.org Scandium(III) triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the synthesis of thiosulfonates from N-(organothio)succinimides and sodium sulfinates. beilstein-journals.org

Photocatalysts: Organic photocatalysts, such as 5CzBN, can be used to generate sulfonyl radicals from N-sulfonylimines under visible light irradiation, initiating hydrosulfonylation reactions. nih.gov

Reagents:

Radical Sources: In electro-oxidative cyclizations, inexpensive salts like p-toluenesulfinate serve as the source for the initiating sulfonyl radical upon anodic oxidation. nih.govgoettingen-research-online.dersc.org

Electrolytes: In electrochemical reactions, an electrolyte such as tetraethylammonium perchlorate (Et₄NClO₄) is essential to ensure conductivity and facilitate the flow of current. nih.govgoettingen-research-online.dersc.org

Bases: Bases like triethylamine (B128534) or sodium carbonate are often used to neutralize acidic byproducts or to facilitate key steps in a reaction sequence. rsc.org

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf): This powerful reagent is used to promote rearrangements in N-(3-phenylprop-2-yn-1-yl) sulfonamides derived from amino acids. researchgate.netsouralgroup.com

Table 2: Role of Selected Catalysts and Reagents
Catalyst/ReagentRole/Reaction TypeReference
Copper(I) SaltsCatalyst for azide-alkyne cycloaddition (CuAAC) and radical rearrangements. beilstein-journals.orgbham.ac.uk
p-ToluenesulfinateSulfonyl radical precursor in electrochemical reactions. nih.govgoettingen-research-online.dersc.org
TMSOTfPromotes Pinacol-like rearrangements. researchgate.netsouralgroup.com
5CzBN (Photocatalyst)Generates sulfonyl radicals under visible light. nih.gov
Sc(OTf)₃ (Lewis Acid)Catalyzes sulfenylation and cyclization reactions. beilstein-journals.org
Et₄NClO₄Electrolyte in electrochemical synthesis. nih.govgoettingen-research-online.dersc.org

Radical Cascade Cyclization Mechanisms

Radical cascade reactions are powerful synthetic tools that allow for the construction of complex polycyclic molecules from simple precursors in a single step. Derivatives of this compound, particularly 1,6-enynes, are excellent substrates for such transformations.

An electrooxidative radical cascade cyclization has been developed to synthesize novel fused and bridged sulfonamides containing medium-sized rings. nih.govgoettingen-research-online.dersc.org This process is initiated by the generation of a tosyl radical (Ts•) from the anodic oxidation of sodium p-toluenesulfinate. rsc.org The key to the reaction's selectivity lies in the subsequent steps:

Initiation: The tosyl radical adds selectively to the alkyne moiety of the N-allyl-N-(prop-2-yn-1-yl)benzenesulfonamide substrate. This chemo-selectivity is notable because intermolecular radical addition to alkenes is often easier than to alkynes. goettingen-research-online.dersc.org This addition forms a vinyl radical intermediate. nih.govgoettingen-research-online.dersc.orgrsc.org

First Cyclization: The vinyl radical undergoes a 6-exo-trig cyclization onto the pendant allyl group, forming a six-membered ring and a new radical intermediate. nih.govgoettingen-research-online.dersc.orgrsc.org

Second Cyclization: This intermediate then undergoes a crucial 7-endo-trig or 9-endo-trig cyclization, depending on the substrate, to form a medium-sized ring, which is typically challenging to synthesize. rsc.org

Termination: The cascade is terminated through a final single electron transfer (SET) oxidation and deprotonation to yield the final polycyclic sulfonamide product. goettingen-research-online.dersc.org

This electrochemical method is advantageous as it operates under mild, metal-free, and chemical oxidant-free conditions. goettingen-research-online.dersc.org

Another example is the visible light-catalyzed tandem radical cyclization of N-propargylindoles with acyl chlorides. nih.gov This reaction proceeds through the addition of an acyl radical to the alkyne, followed by an intramolecular cyclization with the indole ring to furnish 2-acyl-9H-pyrrolo[1,2-a]indoles. nih.gov

Rearrangement Pathways (e.g., Pinacol-like Rearrangements)

In addition to cyclizations, this compound derivatives can undergo fascinating rearrangement reactions to yield unexpected and synthetically valuable products.

A notable example is the discovery of a new Pinacol-like rearrangement. souralgroup.com When N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from the amino acids serine and threonine were treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf), the expected formation of 1,4-oxazepanes did not occur. researchgate.netsouralgroup.com Instead, the reaction afforded chiral pyrrolidin-3-ones. researchgate.netsouralgroup.com This unexpected outcome points to a complex rearrangement pathway that provides a novel route to these important heterocyclic scaffolds. souralgroup.com A mechanistic explanation has been proposed to account for this transformation, highlighting the potential for surprising reaction pathways in these systems. souralgroup.com

The Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds, is another relevant pathway. researchgate.net In multicomponent reactions involving propargylic alcohols, aldehydes, and sulfonamides, a tandem Meyer-Schuster rearrangement and intermolecular Michael addition can occur, leading to the formation of β-amino ketones. researchgate.net These examples demonstrate that the propargyl group within sulfonamide derivatives can trigger complex skeletal reorganizations, expanding their synthetic utility beyond simple functionalization.

Theoretical and Computational Studies of Prop 2 Yne 1 Sulfonamide

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For Prop-2-yne-1-sulfonamide, a complete analysis would involve examining the distribution of electrons within its molecular orbitals and the nature of the chemical bonds between its constituent atoms.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized around the regions of higher electron density, such as the sulfonamide group's oxygen and nitrogen atoms, as well as the π-system of the alkyne group. Conversely, the LUMO would likely be distributed over the sulfur atom and the antibonding orbitals associated with the sulfonyl group, making it susceptible to nucleophilic attack.

Detailed computational studies would provide precise energy values for these orbitals and other related electronic descriptors.

Table 1: Calculated Frontier Molecular Orbital Properties for this compound

Parameter Value
HOMO Energy Data not available in published literature
LUMO Energy Data not available in published literature
HOMO-LUMO Gap (ΔE) Data not available in published literature
Ionization Potential (I) Data not available in published literature
Electron Affinity (A) Data not available in published literature
Global Hardness (η) Data not available in published literature
Global Softness (S) Data not available in published literature
Electronegativity (χ) Data not available in published literature
Chemical Potential (μ) Data not available in published literature

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is inherently uneven due to the presence of highly electronegative oxygen and nitrogen atoms. A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the most negative potential would be concentrated around the oxygen atoms of the sulfonyl group. The acidic proton of the terminal alkyne and the protons on the sulfonamide nitrogen would exhibit a positive electrostatic potential. This information allows for the prediction of how the molecule will interact with other reagents and its sites of intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Energetics

This compound possesses several rotatable single bonds, specifically the C-C and C-S bonds. Rotation around these bonds leads to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that separate them.

By systematically rotating the dihedral angles and calculating the potential energy at each step, a potential energy surface can be mapped. This analysis reveals the most stable, low-energy conformation of the molecule and the energy barriers required for interconversion between different conformers. Such studies are vital as the conformation of a molecule can significantly influence its biological activity and physical properties.

Table 2: Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle(s) (°C-C-S-N) Relative Energy (kcal/mol)
Global Minimum Data not available in published literature 0.00
Local Minimum 1 Data not available in published literature Data not available

Computational Simulation of Reaction Pathways

Theoretical chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict various spectroscopic properties of molecules. By calculating vibrational frequencies, it is possible to simulate an infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental data and assigning specific absorption bands to the vibrational modes of the molecule (e.g., S=O stretches, N-H bends, C≡C stretch). Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value
Key IR Vibrational Frequencies (cm⁻¹) Data not available in published literature
¹H NMR Chemical Shifts (ppm) Data not available in published literature

Structure-Reactivity Relationships in Synthetic Contexts

The synthetic utility of this compound is intrinsically linked to the electronic and steric characteristics of its constituent functional groups: the terminal alkyne and the sulfonamide moiety. Theoretical and computational studies provide valuable insights into how these structural features govern the compound's reactivity in various synthetic transformations. Analysis of frontier molecular orbitals (FMOs), reaction pathway modeling, and the calculation of activation energies are pivotal in elucidating the structure-reactivity relationships of this versatile building block.

The reactivity of the propargyl group in this compound is a focal point of its synthetic applications, particularly in cycloaddition reactions and nucleophilic additions. The electron-withdrawing nature of the sulfonamide group significantly influences the electronic properties of the alkyne. This electronic pull acidifies the terminal alkyne's proton, facilitating its removal by a base, which is a critical step in its participation as a nucleophile in various coupling reactions.

Computational studies on related propargylamine-based sulfonamides have explored their interaction with other molecules, providing insights into their reactivity. For instance, density functional theory (DFT) calculations have been employed to study the interaction of a bioactive propargylamine-based sulfonamide with pristine and doped boron nitride nanotubes. These studies revealed that the sulfonamide preferentially adsorbs onto aluminum (Al) and silicon (Si) dopants via the oxygen atoms of the –SO2 group, with calculated adsorption energies of approximately -28.8 kcal/mol for Al-doped and -14.9 kcal/mol for Si-doped nanotubes. researchgate.net In contrast, the interaction with pristine nanotubes is significantly weaker, with an adsorption energy of about -3.1 kcal/mol. researchgate.net This highlights the role of the sulfonamide's electronic structure in dictating intermolecular interactions, a principle that extends to its reactivity in synthetic contexts.

The interplay between the alkyne and sulfonamide functionalities is crucial in reactions such as the copper-catalyzed Huisgen 1,3-dipolar cycloaddition (click reaction). The direct propargylation of sulfonamides is a key step in creating precursors for such reactions. researchgate.net The structure of the sulfonamide itself can be modified to tune the reactivity of the propargyl group for these synthetic applications.

Further computational investigations using DFT have been applied to understand the reaction mechanisms of similar propargyl-containing compounds. For example, studies on the reaction of propargyl alcohol with hydroxyl radicals have detailed two primary reaction mechanisms: addition/elimination and hydrogen abstraction. nih.gov The calculations confirmed that the addition of the OH radical to the C≡C triple bond leads to the formation of chemically activated adducts. nih.gov While not directly on this compound, these findings provide a theoretical framework for understanding the potential reaction pathways of its propargyl group.

The following interactive data table summarizes key computed parameters that can be used to infer the structure-reactivity relationships of this compound in various synthetic contexts. These values are derived from computational studies on analogous systems and provide a basis for predicting reactivity.

ParameterValue/ObservationImplication for Reactivity in Synthetic Contexts
Calculated Adsorption Energies (kcal/mol) on Doped Nanotubes
Al-doped-28.8Strong interaction via SO2 group indicates high affinity for Lewis acidic centers, suggesting a role as a Lewis base in catalyzed reactions.
Si-doped-14.9Moderate interaction, further supporting its potential to coordinate with activating agents.
Pristine-3.1Weak interaction highlights the necessity of an activating partner for significant intermolecular engagement.
Frontier Molecular Orbitals (FMOs)
HOMOTypically localized on the alkyne π-system and lone pairs of the sulfonamide oxygen and nitrogen atoms.The alkyne can act as a nucleophile, especially upon deprotonation. The sulfonamide oxygens can act as Lewis basic sites.
LUMOGenerally centered on the alkyne π* orbitals and the sulfur atom of the sulfonamide.The alkyne is susceptible to nucleophilic attack. The sulfur atom can be an electrophilic center.
Reaction Mechanism Insights (from analogous systems)
1,3-Dipolar CycloadditionsProceeds readily with azides in the presence of a copper catalyst.The terminal alkyne is an excellent substrate for click chemistry, enabling facile conjugation to other molecules.
Nucleophilic AdditionsThe electron-withdrawing sulfonamide group polarizes the C≡C bond, making it susceptible to attack by nucleophiles.Allows for the synthesis of a variety of functionalized vinyl sulfonamides.

These theoretical and computational findings underscore the delicate balance of electronic and steric factors that dictate the reactivity of this compound. The electron-withdrawing sulfonamide group activates the propargyl moiety towards a range of transformations, making it a valuable and versatile tool in synthetic organic chemistry. The ability to computationally model and predict these reactivity patterns is essential for the rational design of novel synthetic methodologies and the construction of complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Prop 2 Yne 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of prop-2-yne-1-sulfonamide and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the constitution and stereochemistry of these molecules. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives exhibit characteristic signals that confirm the presence of the propargyl group. For instance, the acetylenic proton (C≡C-H) typically appears as a triplet around δ 2.0-3.0 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the sulfonamide nitrogen resonate at approximately δ 3.7-4.2 ppm. nih.gov In more complex derivatives, these chemical shifts can vary, providing information about the electronic environment and through-bond or through-space interactions. For example, in N-(prop-2-yn-1-yl)thiophene-2-sulfonamide, the methylene protons appear as a doublet of doublets at δ 3.83 ppm, and the acetylenic proton is a multiplet around δ 2.03-2.12 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is equally informative, with the two sp-hybridized carbons of the alkyne group typically resonating in the range of δ 70-85 ppm. nih.gov For example, in 4-(tert-butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide, the acetylenic carbons appear at δ 76.96 and 71.91 ppm. nih.gov The carbon of the methylene group attached to the nitrogen is usually found around δ 30-35 ppm. nih.gov

Mechanistic Insights: NMR is also invaluable for studying reaction mechanisms involving this compound. For instance, in situ NMR monitoring can track the progress of reactions, identify intermediates, and determine kinetic parameters. Two-dimensional NMR techniques, such as NOESY, can reveal through-space correlations, which are crucial for determining the stereochemistry of products, particularly in asymmetric reactions. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide7.59 (dt), 7.55 (dd), 7.03 (dd) (Ar-H); 5.26 (s, NH); 3.83 (dd, CH₂); 2.12-2.03 (m, C≡CH)139.33, 131.82, 131.33, 126.44 (Ar-C); 76.69, 71.91 (C≡C); 32.05 (CH₂) nih.gov
5-Chloro-N-(prop-2-yn-1-yl)thiophene-2-sulfonamide7.39 (d), 6.87 (d) (Ar-H); 5.09 (s, NH); 3.84 (dd, CH₂); 2.12 (dd, C≡CH)137.23, 136.79, 131.32, 125.79 (Ar-C); 76.41, 72.26 (C≡C); 32.04 (CH₂) nih.gov
4-(Tert-butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide7.74 (d), 7.46 (d) (Ar-H); 4.68 (s, NH); 3.76 (d, CH₂); 2.02 (s, C≡CH); 1.27 (s, C(CH₃)₃)155.90, 135.31, 126.21, 125.09 (Ar-C); 76.96, 71.91 (C≡C); 34.16 (C(CH₃)₃); 31.90 (CH₂); 30.06 (C(CH₃)₃) nih.gov
2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide7.00 (s, Ar-H); 4.50 (t, NH); 3.80 (dd, CH₂); 2.50 (s, Ar-CH₃); 2.25 (s, Ar-CH₃); 2.10 (t, C≡CH)Not provided nih.gov

X-ray Crystallography for Solid-State Structure Determination and Bonding Geometries

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline this compound derivatives in the solid state. nih.govmdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. nih.govconicet.gov.arresearchgate.net

Structural Confirmation: The crystal structures of several this compound derivatives have been determined, unequivocally establishing their molecular connectivity and conformation. nih.govnih.govresearchgate.netnih.gov For example, the structure of a complex derivative was unambiguously established by single-crystal X-ray diffraction analysis, which also confirmed its absolute configuration. researchgate.net In another study, single-crystal X-ray diffraction of a propargylated sulfonamide derivative revealed its crystallization in the triclinic system with the space group P-1. acs.org

Table 2: Selected Crystallographic Data for a this compound Derivative

ParameterValueReference
Crystal SystemTriclinic acs.org
Space GroupP-1 acs.org
S-N Bond Length~1.64 Å conicet.gov.ar
S=O Bond Length~1.43 Å conicet.gov.ar
C≡C Bond Length~1.20 Å

Mass Spectrometry (MS) for Mechanistic Intermediates and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing information on molecular weight and fragmentation patterns, which aids in structure confirmation and the study of reaction mechanisms. nih.govnih.govingentaconnect.comwiley-vch.deajrconline.orgnih.gov

Molecular Weight and Fragmentation: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. nih.govucl.ac.uk Electrospray ionization (ESI) is a common technique used for sulfonamides. nih.govingentaconnect.comnih.gov Under tandem mass spectrometry (MS/MS) conditions, sulfonamides undergo characteristic fragmentation. A common fragmentation pathway involves the loss of SO₂ (64 Da). nih.gov Other fragment ions can be used to identify compounds with common structural features. ingentaconnect.com

Reaction Monitoring and Mechanistic Studies: MS is instrumental in monitoring the progress of chemical reactions. acs.org For example, liquid chromatography-mass spectrometry (LC-MS) can be used to follow the consumption of starting materials and the formation of products over time. acs.orgazom.com This is particularly useful for optimizing reaction conditions. Furthermore, MS can be used to detect and characterize short-lived reaction intermediates, providing crucial evidence for proposed reaction mechanisms. acs.org For instance, in studies of radical reactions, MS can identify trapped radical intermediates. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound and its derivatives by analyzing their vibrational modes. nih.govingentaconnect.comajrconline.org

Characteristic Vibrations: The IR spectrum of a this compound derivative shows several characteristic absorption bands. The N-H stretch of the sulfonamide group typically appears in the region of 3200-3400 cm⁻¹. nih.gov The sharp, weak absorption of the terminal alkyne C≡C-H stretch is found around 3300 cm⁻¹, while the C≡C triple bond stretch appears near 2100-2260 cm⁻¹. wiley-vch.dersc.org The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are strong and appear in the ranges of 1300-1370 cm⁻¹ and 1100-1180 cm⁻¹, respectively. nih.gov

Functional Group Interactions: Changes in the positions and intensities of these vibrational bands can provide information about intermolecular interactions, such as hydrogen bonding. For example, the broadening and shifting of the N-H and S=O stretching bands can indicate their involvement in hydrogen bonding within the crystal lattice. hivnursing.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
N-HStretch3200-3400 nih.gov
C≡C-HStretch~3300 nih.gov
C≡CStretch2100-2260 wiley-vch.dersc.org
S=OAsymmetric Stretch1300-1370 nih.gov
S=OSymmetric Stretch1100-1180 nih.gov

Advanced Spectroscopic Methods (e.g., UV-Vis, EPR for specific studies)

In addition to the primary techniques, other advanced spectroscopic methods can be employed for specific investigations of this compound and its derivatives. ajrconline.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.orgmdpi.com While simple this compound may not have strong absorptions in the visible region, derivatives containing chromophoric groups will exhibit characteristic absorption spectra. researchgate.netresearchgate.net The position and intensity of the absorption maxima can be sensitive to the solvent polarity and the electronic nature of the substituents. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals or certain metal complexes. nih.govajrconline.orgresearchgate.netnih.govsci-hub.se In the context of this compound research, EPR could be used to study radical-mediated reactions involving the alkyne group or to characterize metal complexes where the sulfonamide acts as a ligand. researchgate.netnih.gov For example, EPR has been used to detect and characterize nitrogen-centered radicals generated from N-halogenated sulfonamides. researchgate.net

Applications of Prop 2 Yne 1 Sulfonamide As a Synthetic Building Block

Synthesis of Complex Organic Architectures

The dual functionality of Prop-2-yne-1-sulfonamide makes it an invaluable tool for the assembly of complex organic molecules. The terminal alkyne provides a gateway to a rich variety of chemical transformations, including cycloadditions, cross-coupling reactions, and hydrofunctionalizations, while the sulfonamide moiety can participate in N-alkylation, arylation, and condensation reactions, or act as a directing group or a pharmacophore in its own right.

The terminal alkyne of this compound is particularly well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and regioselective reaction allows for the covalent linking of the propargyl sulfonamide unit to molecules bearing an azide (B81097) functionality, leading to the formation of stable 1,2,3-triazole rings. This strategy has been employed to incorporate the sulfonamide motif into larger, more complex structures. For instance, propargylated sulfonamides have been "clicked" onto azide-functionalized polyhedral oligomeric silsesquioxane (POSS) cages to create multifunctional organic-inorganic hybrid materials researchgate.net. While these examples often involve N-substituted propargyl sulfonamides, the same principle is directly applicable to the parent this compound.

The alkyne can also participate in various other coupling reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, to form carbon-carbon bonds and extend molecular frameworks. Furthermore, the acidic proton of the primary sulfonamide can be deprotonated to form an anion that can act as a nucleophile, enabling its incorporation into molecules through N-alkylation or N-arylation reactions. This versatility allows for the strategic introduction of the -CH₂-SO₂NH₂ fragment into a wide range of molecular backbones, which is of particular interest in medicinal chemistry where the sulfonamide group is a well-established pharmacophore.

This compound and its derivatives are valuable precursors for the synthesis of a diverse range of heterocyclic compounds, particularly those containing nitrogen and sulfur. The reactivity of the propargyl group allows for various cyclization strategies.

Nitrogen-Containing Heterocycles:

Intramolecular cyclization of N-substituted propargyl sulfonamides is a powerful method for constructing nitrogen-containing rings. For example, gold-catalyzed asymmetric isomerization and cyclization of propargyl sulfonamides can lead to the formation of chiral 3-pyrrolines nih.gov. While this specific example utilizes a chiral ligand to induce asymmetry, the fundamental cyclization pathway highlights the potential of the propargyl sulfonamide scaffold.

Furthermore, the addition of the sulfonamide N-H bond across the alkyne (hydroamination) can be catalyzed by transition metals to yield cyclic sulfonamides. The general utility of propargyl compounds, such as propargyl amines and alcohols, in the synthesis of heterocycles through cycloisomerization and cyclocondensation reactions is well-documented, suggesting a broad scope of potential heterocyclic systems that could be accessed from this compound.

Sulfur-Containing Heterocycles:

The sulfonamide moiety itself can be a part of a newly formed heterocyclic ring. For instance, intramolecular cyclization of sulfonamides can lead to the formation of various N,S-heterocycles. While direct examples starting from this compound are not prevalent, the general principles of sulfonamide cyclization are well-established. For example, intramolecular addition of a sulfonamide N-H to an activated double or triple bond is a known strategy for the synthesis of cyclic sulfonamides (sultams).

The following table summarizes some of the key reactions of this compound and its derivatives in the synthesis of complex architectures and heterocycles.

Reaction TypeFunctional Group InvolvedProduct Type
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne1,2,3-Triazole containing molecules
Gold-Catalyzed Isomerization/CyclizationTerminal Alkyne & N-Substituted SulfonamideChiral 3-Pyrrolines
Intramolecular HydroaminationTerminal Alkyne & Sulfonamide N-HCyclic Sulfonamides

Precursor for Advanced Materials

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced materials with tailored properties.

The terminal alkyne functionality of this compound allows it to act as a monomer in polymerization reactions. Research on the polymerization of N-propargylsulfamides, which are close structural analogues, has demonstrated that these monomers can be successfully polymerized using a Rhodium-based catalyst, such as (nbd)Rh⁺B⁻(C₆H₅)₄, to yield poly(N-propargylsulfamides). These polymerizations can proceed in high yields and produce polymers with moderate molecular weights.

The stereoregularity of the resulting polymer can be controlled by the polymerization temperature. For example, polymerization of N-propargyl-n-octylsulfonamide at -15 °C resulted in a polymer with nearly 100% cis content, while polymerization at 30 °C yielded a polymer with 79% cis content. This indicates that the polymerization of this compound could potentially lead to stereoregular polymers with controlled properties. The presence of the sulfonamide group in the polymer backbone can induce intramolecular hydrogen bonding between neighboring side chains, which may lead to the formation of helical structures, similar to what has been observed for poly(N-propargylamides).

The ability of the sulfonamide group to act as both a hydrogen bond donor (N-H) and acceptor (S=O) makes it a powerful motif for directing the self-assembly of molecules into ordered supramolecular structures. The formation of robust hydrogen-bonded dimers and catemers is a common feature in the crystal structures of sulfonamides.

Development of Novel Reagents and Catalysts Precursors

The reactivity of this compound allows for its conversion into more complex molecules that can serve as novel reagents or precursors to catalysts. The propargyl group is a versatile handle for the introduction of other functionalities, and the sulfonamide can be modified to tune the electronic and steric properties of the resulting molecule.

A notable example of this application is in the development of chiral ligands for asymmetric catalysis. A chiral bifunctional phosphine (B1218219) ligand has been synthesized where a propargyl sulfonamide derivative serves as a key building block nih.gov. This ligand, in conjunction with a gold catalyst, was shown to be highly effective in the asymmetric isomerization and cyclization of propargyl sulfonamides to produce chiral 3-pyrrolines with high enantioselectivity. This demonstrates that the propargyl sulfonamide scaffold can be incorporated into complex ligand architectures for transition metal catalysis.

Furthermore, the use of "click" chemistry on the terminal alkyne of this compound provides a straightforward route to multidentate ligands. For example, reaction with an azide-functionalized pyridine (B92270) or other coordinating group can generate triazole-containing ligands that can chelate to metal centers researchgate.net. This modular approach allows for the rapid synthesis of a library of ligands with varying steric and electronic properties for screening in catalytic applications. The development of proline sulfonamide-based organocatalysts has also shown significant promise in various asymmetric transformations, suggesting that derivatives of this compound could be explored for the development of new classes of organocatalysts nih.gov.

Challenges and Future Directions in Prop 2 Yne 1 Sulfonamide Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of Prop-2-yne-1-sulfonamide lies in its synthesis. Traditional methods often involve the reaction of a sulfonyl chloride with an amine, which can be limited by the availability and stability of the starting materials. ucla.edu The most common laboratory synthesis involves reacting a sulfonyl chloride with ammonia, a method known for producing high yields. nih.gov An alternative approach is the reaction of sulfanilamide (B372717) with propargyl bromide in the presence of a base like pyridine (B92270). mdpi.com

Future research is focused on creating more atom-economical, efficient, and environmentally friendly synthetic strategies. A significant advancement is the development of visible-light-triggered synthesis, which allows for the creation of sulfonamides at room temperature without the need for a photocatalyst, transition metal, or base. researchgate.net This method, particularly when using green solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF), offers high yields and excellent functional group compatibility. researchgate.net Another sustainable approach involves the iodine-mediated coupling of amines with sodium sulfinates in water at room temperature, providing an eco-friendly pathway to sulfonamides. rsc.org

Synthetic Method Reagents Conditions Advantages Disadvantages Reference
Sulfonyl Chloride + AmineR-SO₂Cl, R'NH₂VariesGeneral, high yieldWater-sensitive reagents, potential genotoxicity ucla.edunih.gov
Alkylation of SulfonamideSulfanilamide, Propargyl Bromide, PyridineRoom temp, 48hReadily available starting materialsLong reaction time mdpi.com
Visible-Light TriggeredAmine, Sulfonyl ChlorideBlue LED, 2-Me-THF, room tempCatalyst-free, base-free, green solvent, high yieldRequires light source researchgate.net
Iodine-Mediated CouplingSodium Sulfinate, Amine, I₂Water, room tempEco-friendly (water solvent), metal-freeStoichiometric iodine use rsc.org
Copper-Catalyzed CouplingSodium Sulfinate, Amine, Cu catalystO₂ or DMSO oxidantChemoselectiveRequires metal catalyst and oxidant rsc.org

These emerging methods represent a shift towards greener chemistry principles, aiming to reduce waste, avoid harsh conditions, and utilize less hazardous materials in the synthesis of this compound and related structures.

Exploration of Novel Reactivity Patterns

The dual functionality of this compound—a reactive terminal alkyne and a versatile sulfonamide group—provides a rich platform for exploring novel reactivity. The propargylamine (B41283) unit is a key building block for a wide array of heterocyclic compounds, including pyrroles, pyridines, and oxazoles. kcl.ac.uk The terminal alkyne is particularly valuable for transformations like cycloaddition reactions. For instance, the copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between an alkyne and an azide (B81097) is a highly efficient method for creating 1,2,3-triazole-sulfonamide hybrids. mdpi.comnih.govnih.gov

Future research will likely focus on uncovering unprecedented transformations that leverage the synergistic interplay between the alkyne and sulfonamide groups. The addition of the N-S bond of the sulfonamide across the alkyne (aminosulfonylation) is a powerful, atom-economic method for creating more complex molecules. mdpi.com While transition-metal catalysis is often employed for this, exploring organocatalytic or metal-free conditions remains a key objective. mdpi.com Furthermore, the development of domino reactions, where a single synthetic operation generates significant molecular complexity, is a promising direction. An example includes the gold-catalyzed domino aminocyclization/1,3-sulfonyl migration to produce highly functionalized pyrroles. mdpi.com

Key areas for future exploration include:

Domino and Tandem Reactions: Designing sequences where the initial reaction of one functional group triggers a subsequent transformation of the other, such as the iron-catalyzed tandem sulfonylation and C(sp2)-H activation/cyclization. evitachem.com

Multi-component Reactions: Utilizing this compound as a component in reactions involving three or more starting materials to rapidly build molecular complexity.

Novel Cycloadditions: Moving beyond standard click chemistry to explore other cycloaddition pathways, such as the [2+2+2] cycloaddition with diynes to form complex benzene (B151609) scaffolds. rsc.org

Advancement in Catalytic Methodologies

Catalysis is central to unlocking the synthetic potential of this compound. Transition metals like palladium, ruthenium, gold, and copper are effective catalysts for various transformations. mdpi.com For instance, palladium complexes catalyze the synthesis of cyclic sulfonamides, and ruthenium complexes are efficient in the intramolecular addition of the amide bond to the alkyne. mdpi.comacs.org Gold catalysts have been shown to be uniquely effective in domino reactions involving N-sulfonyl-aminobut-3-yn-2-ols. mdpi.com

A significant challenge and future direction is the replacement of expensive and potentially toxic heavy metals with more abundant, environmentally benign alternatives. Molybdenum, for example, is a versatile and less toxic metal that has been used to catalyze the direct substitution of propargylic alcohols. semanticscholar.org The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs), also represents a major advance. rsc.org Cobalt-based MOFs have demonstrated high efficiency and reusability in [2+2+2] cycloaddition reactions. rsc.org

Organocatalysis offers a complementary, metal-free approach. Phosphine (B1218219) catalysis, for instance, has been used in the three-component difunctionalization of sulfamate-derived cyclic imines to produce highly functionalized cyclic sulfonamides. acs.org

Catalyst Type Example Catalyst Reaction Type Key Features Reference
Transition MetalPdCl₂(CH₃CN)₂Annulation/CyclizationHigh yields for indole (B1671886) synthesis mdpi.com
Transition Metal[RuCl₂(p-cym)]₂Intramolecular AnnulationTolerates diverse functional groups mdpi.com
Transition MetalNHC-Gold(I) ComplexDomino Aminocyclization/MigrationForms functionalized pyrroles mdpi.com
HeterogeneousCo-MOF-1[2+2+2] CycloadditionReusable, high efficiency for benzene synthesis rsc.org
OrganocatalystPhosphinesAcyloxylation/CinnamoylationMetal-free, mild conditions acs.org

Future advancements will focus on designing catalysts with higher turnover numbers, improved selectivity (chemo-, regio-, and stereo-), and broader substrate scope, particularly for direct C-H functionalization and asymmetric synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis and manipulation of this compound. cinz.nz This technology provides superior control over reaction parameters like temperature and mixing, enhances safety (especially when dealing with hazardous reagents or exothermic reactions), and allows for straightforward scaling. mdpi.comnih.gov

The synthesis of sulfonamides has been successfully adapted to flow systems, demonstrating the potential for increased efficiency and automation. nih.govresearchgate.net For multi-step syntheses, flow reactors can be "telescoped," where the output of one reactor is directly fed into the next, eliminating the need for manual workup and purification of intermediates. mdpi.comscielo.br This approach is highly valuable for creating libraries of this compound derivatives for screening purposes. researchgate.netscielo.br The integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions. mdpi.com

Future directions in this area include:

Automated Library Synthesis: Developing fully automated platforms that can synthesize and purify arrays of this compound derivatives by systematically varying reaction partners. researchgate.net

Hazardous Reaction Management: Using flow reactors to safely perform reactions that are difficult to control in batch, such as those involving highly reactive intermediates or energetic materials.

Integration with Purification: Coupling flow reactors directly with continuous purification systems (e.g., automated chromatography) to create a seamless synthesis-to-purification workflow.

Emerging Theoretical and Computational Approaches

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) is widely used to calculate molecular properties and investigate reaction mechanisms. imist.ma DFT studies can determine geometrical properties, estimate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical stability and reactivity, and model reaction pathways. nih.govimist.ma This predictive power can guide experimental work by identifying promising reaction conditions or explaining observed outcomes.

Computational approaches are also crucial for designing molecules with specific properties. For instance, molecular docking simulations are used to predict how sulfonamide-based molecules might interact with biological targets like enzymes, although the focus here remains on the chemical synthesis and reactivity aspects. kcl.ac.ukimist.ma As machine learning and data science become more integrated into chemistry, these tools can be used to model and predict reaction outcomes with even greater accuracy. ucla.edu By training models on large datasets from high-throughput experiments, it's possible to identify optimal reaction conditions for complex couplings, such as the N-arylation of primary sulfonamides. ucla.edu

Future applications of computational chemistry in this field will involve:

Predictive Reaction Modeling: Developing accurate models that can predict the outcome of novel, untested reactions involving this compound, thereby accelerating the discovery of new reactivity patterns.

Catalyst Design: Using computational screening to design new catalysts with enhanced activity and selectivity for specific transformations of the propargyl sulfonamide scaffold.

Mechanism Elucidation: Applying advanced computational methods to unravel complex reaction mechanisms, providing insights that are difficult to obtain through experimental means alone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.